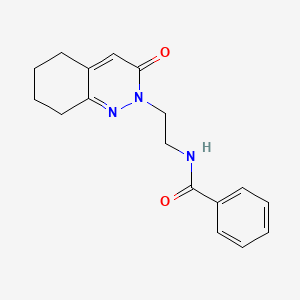

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide

Description

"N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide" is a benzamide derivative featuring a tetrahydrocinnolin core fused with a benzamide moiety via an ethyl linker. The cinnolin scaffold, a bicyclic aromatic system with two nitrogen atoms, is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles like quinazoline and indole.

Properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16-12-14-8-4-5-9-15(14)19-20(16)11-10-18-17(22)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METMDAYXHMRHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Attachment of the Benzamide Group: The final step involves the reaction of the cinnoline derivative with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide" are compared below with three related benzamide derivatives:

Table 1: Key Attributes of Comparable Benzamide Derivatives

*Calculated based on standard atomic weights.

Structural Analysis

- Core Heterocycles: The tetrahydrocinnolin core in the target compound offers a planar, nitrogen-rich scaffold, distinct from the triazolo-oxazin (rigid, fused bicyclic) in or the cyclohepta[b]thienyl (seven-membered sulfur-containing ring) in . The N,O-bidentate group in ’s compound enables metal coordination, absent in the target compound, which relies on the 3-oxo group for polar interactions .

- Substituent Effects: Electron-withdrawing groups (EWGs): The 3-oxo group in the target compound enhances electrophilicity, akin to the cyano group in . Both groups may stabilize charge-transfer interactions in binding pockets. Halogenation: Fluorine in improves metabolic stability and lipophilicity, whereas the chloro substituent in increases molecular weight and steric bulk .

Physicochemical and Pharmacological Properties

- Lipophilicity : The cyclohepta[b]thienyl group in (LogP ~5.4) confers higher lipophilicity than the target compound (estimated LogP ~3.5), impacting membrane permeability .

- Hydrogen Bonding : The 3-oxo group in the target compound and N,O-bidentate group in enhance solubility and binding specificity compared to halogenated analogs .

- Bioactivity: Fluorinated derivatives () are often optimized for kinase inhibition, while the target’s cinnolin core may target NADPH oxidase or PDE enzymes .

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of cinnoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in treating various diseases. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure

IUPAC Name: this compound

Molecular Formula: C16H18N2O2

CAS Number: Not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can modulate enzyme activities or receptor functions, leading to various downstream effects. Detailed studies are required to elucidate the precise molecular pathways involved.

Anticancer Properties

Research has indicated that cinnoline derivatives exhibit anticancer properties through multiple mechanisms:

- Inhibition of cell proliferation: this compound has shown potential in inhibiting the proliferation of cancer cells in vitro.

- Induction of apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Studies suggest that certain cinnoline derivatives possess antimicrobial properties:

- Bacterial Inhibition: The compound may inhibit the growth of various bacterial strains.

- Fungal Activity: Potential antifungal effects have also been noted against specific fungal pathogens.

Case Studies

-

Anticancer Activity Study:

- A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Antimicrobial Efficacy:

- In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Candida albicans. This suggests a moderate level of antimicrobial activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | Structure | Anticancer and antimicrobial |

| N-(3-cyano-2-oxo-5,6,7,8-tetrahydroquinolin-1-yl)benzenesulfonamide | Structure | Antimicrobial |

Q & A

Q. Advanced

Tautomer Analysis : Use density functional theory (DFT) to model energy differences between keto-enol tautomers of the cinnolinone ring. Basis sets like B3LYP/6-31G* are recommended .

Reactivity Prediction : Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), while quantum mechanical calculations (Gaussian) assess electrophilic/nucleophilic sites .

Solvent Effects : Employ COSMO-RS models to predict solubility and stability in polar aprotic solvents (e.g., DMF, acetonitrile) .

What strategies resolve contradictions in crystallographic data for similar heterocyclic compounds?

Q. Advanced

- Software Tools : Use WinGX for structure refinement, applying SHELXL to adjust thermal parameters and hydrogen bonding networks .

- Validation Metrics : Cross-check R-factors (<5%) and residual density maps to address disorder in the ethyl linker or cinnolinone ring .

- Comparative Analysis : Overlay experimental data with DFT-optimized structures to identify discrepancies in bond lengths/angles .

What safety protocols are critical when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact (S24/25) .

- Ventilation : Conduct reactions in a fume hood due to potential dust inhalation hazards (S22) .

- Toxicity Mitigation : Refer to analogs with LD₅₀ data (e.g., rodent studies) and prioritize low-temperature storage to prevent decomposition .

How to design assays for evaluating anti-inflammatory or anticancer activity?

Q. Advanced

In Vitro Assays :

- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values via ELISA, using indomethacin as a positive control .

- Cell Viability (MTT Assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Mechanistic Studies :

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3) and inflammatory cytokines (IL-6, TNF-α) .

- Molecular Dynamics : Simulate binding to NF-κB or MAPK pathways using GROMACS .

How to optimize reaction yields in oxidation steps involving TBHP?

Q. Advanced

- Catalyst Screening : Test transition metals (e.g., FeCl₃, CuI) to accelerate TBHP-mediated oxidations .

- Solvent Selection : Polar solvents (MeOH, EtOH) improve TBHP solubility but may require inert atmospheres to prevent side reactions .

- Stoichiometry : Maintain a 2:1 TBHP:substrate ratio to ensure complete conversion while minimizing over-oxidation .

How to address discrepancies in NMR data due to tautomerism?

Q. Advanced

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to "freeze" tautomeric equilibria and resolve split peaks .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to enhance signal resolution for exchangeable protons (e.g., NH groups) .

- 2D NMR (HSQC, NOESY) : Correlate proton-carbon couplings and spatial proximities to assign tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.